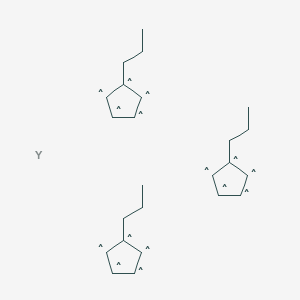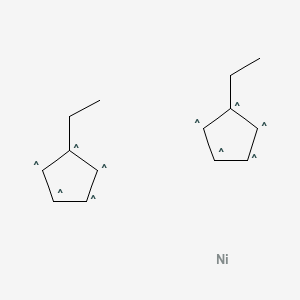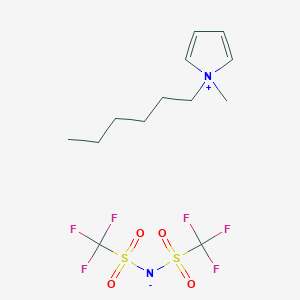
1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide; 99%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide (99%) is a quaternary ammonium salt of trifluoromethanesulfonimide (TFSI) and an alkyl-substituted pyrrolidinium cation. It is a colorless, odorless, and water-soluble ionic liquid that has a wide range of applications in the fields of chemistry, biochemistry, and materials science. Its low melting point, high thermal and chemical stability, and non-volatility make it an ideal choice for many laboratory experiments.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide involves the reaction of 1-methylpyrrolidine with hexyl bromide followed by the reaction of the resulting N-hexyl-1-methylpyrrolidinium bromide with silver trifluoromethanesulfonate to yield the final product.
Starting Materials
1-methylpyrrolidine, hexyl bromide, silver trifluoromethanesulfonate
Reaction
Step 1: 1-methylpyrrolidine is reacted with hexyl bromide in the presence of a base such as potassium carbonate to yield N-hexyl-1-methylpyrrolidinium bromide., Step 2: The resulting N-hexyl-1-methylpyrrolidinium bromide is then reacted with silver trifluoromethanesulfonate in anhydrous acetonitrile to yield 1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide., Step 3: The product is then purified by recrystallization or column chromatography.
Mécanisme D'action
1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide (99%) acts as a proton acceptor, which allows it to form strong hydrogen bonds with other molecules. These hydrogen bonds are responsible for the ionic liquid’s high thermal and chemical stability. Additionally, its low melting point allows it to be used as a solvent in many laboratory experiments.
Effets Biochimiques Et Physiologiques
1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide (99%) has been shown to be non-toxic, non-irritating, and non-carcinogenic. Additionally, it has been demonstrated to have no significant effect on the growth of mammalian cells in vitro. Furthermore, it has been used in the preparation of pharmaceuticals, and has been shown to be non-genotoxic.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide (99%) in laboratory experiments is its low melting point, which allows it to be used as a solvent in many laboratory experiments. Additionally, its high thermal and chemical stability make it an ideal choice for many laboratory experiments. However, its high cost and potential for contamination can limit its use in some experiments.
Orientations Futures
1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide (99%) has potential for use in a variety of applications, including the development of new pharmaceuticals, the synthesis of polymers, and the design of novel catalysts. Additionally, future research could focus on the development of new methods for the synthesis of this ionic liquid, as well as the development of more efficient methods for its use in laboratory experiments. Finally, further research could focus on the development of new applications for this ionic liquid, such as its use in the development of new materials or the synthesis of new compounds.
Applications De Recherche Scientifique
1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide (99%) has been used in a wide range of scientific research applications. It has been used as a solvent in the synthesis of organic compounds, as an electrolyte in electrochemical processes, and as a reaction medium for the synthesis of polymers. Additionally, it has been used as a catalyst in organic reactions, as a stabilizer for pharmaceuticals, and as a medium for the immobilization of enzymes.
Propriétés
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-hexyl-1-methylpyrrol-1-ium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N.C2F6NO4S2/c1-3-4-5-6-9-12(2)10-7-8-11-12;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h7-8,10-11H,3-6,9H2,1-2H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMXAQVGZNFYJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+]1(C=CC=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F6N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide, 99% | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

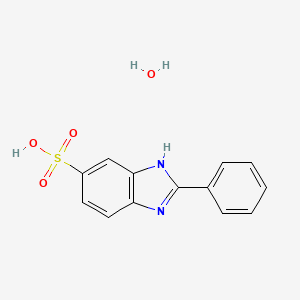

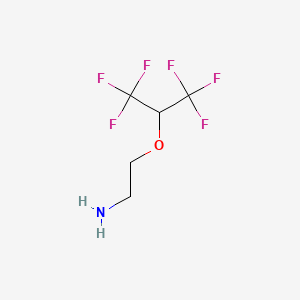


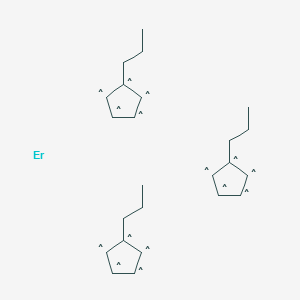
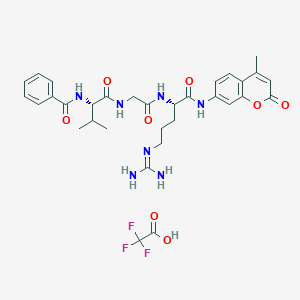
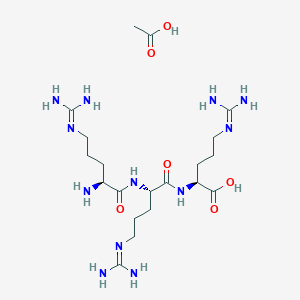
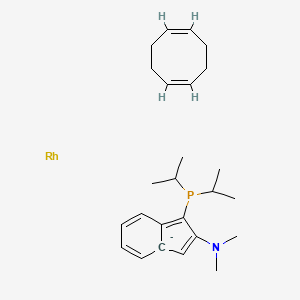

![[6,6]-Phenyl-C61-butyric acid n-octyl ester; 98%](/img/structure/B6318730.png)
